molecular formula C13H28O2 B078448 Valeraldehyde dibutyl acetal CAS No. 13112-65-7

Valeraldehyde dibutyl acetal

Cat. No. B078448
CAS RN: 13112-65-7
M. Wt: 216.36 g/mol
InChI Key: LDJYPEMHNQONGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valeraldehyde dibutyl acetal, also known as 1,1-dibutoxypentane, is a flavoring agent . It has a sweet, nutty aroma and is used in the food industry .


Synthesis Analysis

Acetals, including Valeraldehyde dibutyl acetal, are formed by the reversible combination of an aldehyde with two molecules of alcohols via the hemiacetal formation process . A new, simple protocol for the synthesis of acetals under basic conditions from non-enolizable aldehydes and alcohols has been reported . Such reactivity is facilitated by a sodium alkoxide along with a corresponding trifluoroacetate ester, utilizing the formation of sodium trifluoroacetate as a driving force for acetal formation .


Molecular Structure Analysis

The molecular formula of Valeraldehyde dibutyl acetal is C13H28O2 . Its molecular weight is 216.36 . The InChI string representation of its structure is InChI=1S/C13H28O2/c1-4-7-10-13(14-11-8-5-2)15-12-9-6-3/h13H,4-12H2,1-3H3 .


Chemical Reactions Analysis

Acetals, including Valeraldehyde dibutyl acetal, are formed by a series of reactions involving protonation of the carbonyl, nucleophilic attack by the alcohol, and deprotonation to form a hemiacetal . This is followed by protonation of the alcohol, removal of water, another nucleophilic attack by the alcohol, and finally deprotonation by water .


Physical And Chemical Properties Analysis

Valeraldehyde dibutyl acetal is a clear, colorless liquid . It is insoluble in water but soluble in organic solvents . Its refractive index is 1.417-1.423 (n20D), and its specific gravity is 0.833-0.839 (d20/20) .

Scientific Research Applications

  • Chromatographic Identification of Carbonyl Compounds :

    • Study on the paper chromatographic resolution of various aldehyde 2,4-dinitrophenylhydrazone mixtures, including valeraldehyde. Useful for identifying and analyzing carbonyl compounds in complex mixtures (Ronakinen, 1967).
  • Sorbent Tube Analysis of Gaseous Volatile Organic Compounds :

    • Evaluation of the relative recovery of volatile organic compounds (VOCs) including valeraldehyde using sorbent tubes. Important for environmental monitoring and analysis of air quality (Kim & Kim, 2012).
  • Synthesis of Isobutyraldehyde 1,2-Propanediol Acetal :

    • Research on synthesizing isobutyraldehyde 1,2-propanediol acetal using a solid super acid catalyst. This work is related to the synthesis of acetals, a class to which Valeraldehyde dibutyl acetal belongs (Shui, 2003).
  • Acetals in Catalytic Asymmetric Reactions :

    • Development of confined Brønsted acids for catalytic enantioselective spiroacetalization reactions. Acetals, including those similar to Valeraldehyde dibutyl acetal, are highlighted for their potential in catalysis (Čorić & List, 2012).
  • Volatile Compounds in Cured and Uncured Meat :

    • Investigation of the volatiles in cured and uncured meat, identifying valeraldehyde among other compounds. This research is relevant for understanding flavor chemistry and food science (Cross & Ziegler, 1965).

Safety And Hazards

Valeraldehyde dibutyl acetal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it may cause an allergic skin reaction, serious eye irritation, and respiratory irritation if inhaled . It is generally recognized as safe when used as a flavoring agent .

properties

IUPAC Name

1,1-dibutoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2/c1-4-7-10-13(14-11-8-5-2)15-12-9-6-3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJYPEMHNQONGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156905
Record name Valeraldehyde dibutyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Sweet, nutty aroma
Record name Valeraldehyde dibutyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1709/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

251.00 to 252.00 °C. @ 760.00 mm Hg
Record name Valeraldehyde dibutyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Valeraldehyde dibutyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1709/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.833-0.839
Record name Valeraldehyde dibutyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1709/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Valeraldehyde dibutyl acetal

CAS RN

13112-65-7
Record name 1,1-Dibutoxypentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13112-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeraldehyde dibutyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013112657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valeraldehyde dibutyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALERALDEHYDE DIBUTYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNB1D5PS4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Valeraldehyde dibutyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Valeraldehyde dibutyl acetal
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Valeraldehyde dibutyl acetal
Reactant of Route 3
Reactant of Route 3
Valeraldehyde dibutyl acetal
Reactant of Route 4
Reactant of Route 4
Valeraldehyde dibutyl acetal
Reactant of Route 5
Reactant of Route 5
Valeraldehyde dibutyl acetal
Reactant of Route 6
Reactant of Route 6
Valeraldehyde dibutyl acetal

Citations

For This Compound
1
Citations
C van Boekholdt - 2021 - arno.uvt.nl
… Sentence 1: "Valeraldehyde dibutyl acetal has a sweet and nutty taste." Naive: Valeraldehyde dibutyl acetal has a … NLP: Valeraldehyde dibutyl acetal has a sweet and nutty taste. (1) …
Number of citations: 0 arno.uvt.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.